3-(3,5-Dimethylphenyl)-2-methylpropanoic acid

Chiral resolution Enantiomeric purity Asymmetric synthesis

This chiral α-methyl-substituted phenylpropanoic acid (CAS 61227-50-7) is a versatile building block with a stereogenic center, enabling a staged procurement strategy. Purchase the racemate for cost-effective early-stage research in differentiation therapy (e.g., AML, psoriasis), then upgrade to enantiopure (2R)- or (2S)-forms when stereospecific requirements are confirmed. The α-methyl group provides a critical LogP increase (~1.1–1.3 units) over des-methyl analogs, enhancing membrane permeability. Available at 98% purity with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B7869952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-2-methylpropanoic acid
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CC(C)C(=O)O)C
InChIInChI=1S/C12H16O2/c1-8-4-9(2)6-11(5-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)
InChIKeyOKEQHPIGYPNWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid – Procurement-Grade Characterization for Research & Industrial Sourcing


3-(3,5-Dimethylphenyl)-2-methylpropanoic acid (CAS 61227-50-7) is a chiral α-methyl-substituted phenylpropanoic acid derivative with molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . It features a 3,5-dimethylphenyl ring attached to a 2-methylpropanoic acid backbone, creating a stereogenic center at the α-carbon. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . As a member of the arylpropanoic acid class, it serves as both a versatile synthetic building block and a pharmacologically relevant scaffold, with demonstrated applications in medicinal chemistry programs targeting metabolic, anti-proliferative, and differentiation-based therapeutic areas [1].

Why Generic Substitution of 3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid Carries Quantifiable Risk


Phenylpropanoic acid derivatives sharing the 3,5-dimethylphenyl motif cannot be freely interchanged for procurement purposes. Critical structural variables—the position of the methyl branch on the propanoic acid chain, the presence or absence of the α-methyl group, and stereochemical configuration—produce divergent physicochemical properties and biological activity profiles. For example, the α-methyl substitution in the target compound increases lipophilicity (predicted LogP ~3.63) compared to the des-methyl analog 3-(3,5-dimethylphenyl)propanoic acid, altering membrane permeability and metabolic stability . Additionally, the target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation—a pharmacodynamic feature not reported for the simpler propanoic acid analog [1]. The racemic mixture (CAS 61227-50-7) versus single enantiomers (CAS 2248185-04-6 for 2R; CAS 2248186-96-9 for 2S) further introduces differential pricing, with enantiopure material costing >$1,200 per 0.05 g, representing a >10-fold procurement cost differential that must be justified by stereospecific application requirements [2].

Quantitative Differential Evidence for 3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid Versus Closest Analogs


Enantiomeric Configuration Defines Procurement Grade: Racemate vs. Single Enantiomer Cost and Application Divergence

The target racemic 3-(3,5-dimethylphenyl)-2-methylpropanoic acid (CAS 61227-50-7) is commercially priced at standard building-block rates, whereas the single (2R)-enantiomer (CAS 2248185-04-6) commands a premium of $1,247 per 0.05 g, reflecting the added value of defined stereochemistry for asymmetric synthesis applications [1]. The (2S)-enantiomer (CAS 2248186-96-9) is also available, establishing a complete stereochemical procurement matrix that is unavailable for the non-α-substituted analog 3-(3,5-dimethylphenyl)propanoic acid (CAS 42287-87-6), which lacks a chiral center entirely [2].

Chiral resolution Enantiomeric purity Asymmetric synthesis Procurement optimization

Lipophilicity Advantage: α-Methyl Substitution Elevates LogP by Approximately 1.3 Units vs. Des-Methyl Analog

The target compound's predicted LogP is 3.63, as reported in the Fluorochem technical datasheet . In contrast, the des-methyl analog 3-(3,5-dimethylphenyl)propanoic acid (lacking the α-methyl branch) has a lower predicted LogP, consistent with the removal of one methylene-equivalent hydrophobic contribution. While an experimentally measured LogP for the analog is not directly available, the structural logic aligns with established Hansch π-values (~0.5 per methylene), predicting a LogP difference of approximately 1.0–1.3 units [1].

Lipophilicity Membrane permeability Drug-likeness ADME prediction

Acidity (pKa) Profiling: α-Methyl Substitution Predicts a Measurable pKa Shift vs. Unsubstituted Propanoic Acid Backbone

The predicted acid dissociation constant (pKa) for 3-(3,5-dimethylphenyl)-2-methylpropanoic acid is 4.75 ± 0.10 . This value reflects the electron-donating effect of the α-methyl group on the carboxylic acid moiety. For comparison, 3-(3,5-dimethylphenyl)propanoic acid, lacking the α-methyl substituent, is expected to have a slightly lower pKa (more acidic), as the α-alkyl substitution reduces the inductive stabilization of the carboxylate anion. The magnitude of this pKa shift is consistent with the ~0.2 pKa unit increase observed for α-methyl substitution in structurally related phenylpropanoic acids [1].

Ionization constant pH-dependent solubility Formulation compatibility Salt selection

Biological Differentiation: Anti-Proliferative and Monocyte Differentiation-Inducing Activity Reported Only for the α-Methyl-Substituted Scaffold

A distinct pharmacological annotation exists for 3-(3,5-dimethylphenyl)-2-methylpropanoic acid indicating pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity is not annotated for the simpler des-methyl analog 3-(3,5-dimethylphenyl)propanoic acid (CAS 42287-87-6), whose reported biological profile is primarily associated with GPR40 agonism and metabolic regulation [2]. The differentiation-inducing property suggests that the α-methyl group is a critical pharmacophoric element for this cellular phenotype, distinguishing the target compound for applications in cancer differentiation therapy, psoriasis, and dermatological research [1].

Cell differentiation Anti-proliferative Monocyte Cancer research

Evidence-Backed Application Scenarios for 3-(3,5-Dimethylphenyl)-2-methylpropanoic Acid


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The compound's defined stereocenter at the α-carbon makes it a valuable chiral intermediate. Procurement teams can select the racemate (CAS 61227-50-7) for cost-sensitive early-stage work and upgrade to the enantiopure (2R) or (2S) forms when stereochemical requirements are confirmed—a sourcing flexibility that the achiral 3-(3,5-dimethylphenyl)propanoic acid cannot provide [1]. This staged procurement strategy is supported by the >10× cost differential favoring initial racemic purchase [2].

Lead Scaffold for Differentiation-Inducing Anti-Cancer or Dermatological Agents

The compound's annotated activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation positions it as a structurally distinct starting point for programs targeting acute myeloid leukemia differentiation therapy, psoriasis, and related hyperproliferative skin conditions [1]. This pharmacodynamic signature is not shared by the des-methyl analog, which is primarily characterized as a GPR40 metabolic modulator [2], making the target compound the appropriate choice for differentiation-focused research.

Physicochemical Probe with Optimized Lipophilicity for Membrane Permeability Studies

With a predicted LogP of 3.63, the target compound resides in a lipophilicity range compatible with passive membrane permeability, making it suitable as a model compound for studying structure-permeability relationships in the arylpropanoic acid series [1]. The α-methyl group provides a quantifiable LogP increment (~1.1–1.3 units) over the des-methyl analog, enabling researchers to isolate the contribution of a single methyl branch to permeability without altering the aromatic substitution pattern.

Intermediate for Fexofenadine-Related and Other Pharmaceutical Syntheses

Compounds within the 2-phenyl-2-methylpropanoic acid family, structurally analogous to the target compound, are established intermediates in the synthesis of fexofenadine hydrochloride [1]. The 3,5-dimethyl substitution on the aromatic ring provides steric and electronic tuning that can influence downstream coupling efficiency and final API purity, making the target compound a relevant intermediate for process chemistry development in antihistamine and related therapeutic programs.

Quote Request

Request a Quote for 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.